

Lophophine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Lophophine hydrochloride*

Cat. No.: B14035248

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Abstract

Lophophine hydrochloride, a phenethylamine derivative, is a compound of significant interest in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of **Lophophine hydrochloride**, including its chemical identity, synthesis, analytical methods, and pharmacological properties. Particular emphasis is placed on its interaction with serotonergic systems, for which detailed signaling pathways are illustrated. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this and related psychoactive compounds.

Chemical and Physical Properties

Lophophine hydrochloride, with the CAS number 77158-52-2, is the hydrochloride salt of Lophophine.^{[1][2]} Its chemical structure and properties are summarized in the tables below.

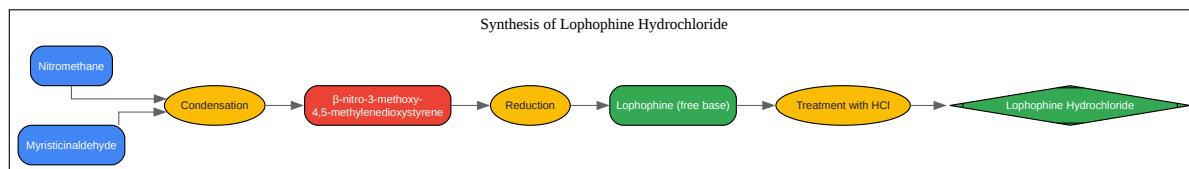
Identifier	Value
CAS Number	77158-52-2[1]
Molecular Formula	C10H14CINO3[2]
IUPAC Name	2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride[2]
Synonyms	3-Methoxy-4,5-methylenedioxymethylamine HCl, MMDPEA HCl[1][3]
Physicochemical Property	Value
Molecular Weight	231.67 g/mol [2]
Appearance	Solid (formulation)[1]
Purity	≥98%[1]
Solubility	Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml)[1]
Stability	Stable for ≥ 4 years when stored at -20°C[1]

Synthesis and Spectroscopic Analysis

The synthesis of **Lophophine hydrochloride** typically involves a multi-step process starting from commercially available precursors. While a detailed, unified experimental protocol is not available in a single source, the general synthetic route can be inferred from procedures for structurally related phenethylamines. A plausible synthetic workflow is outlined below.

General Synthesis Workflow

A common route to phenethylamines involves the condensation of a substituted benzaldehyde with a nitroalkane, followed by reduction of the resulting nitroalkene.



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A plausible synthetic route to **Lophophine Hydrochloride**.

Experimental Protocol (Adapted from Mescaline Synthesis):

A detailed protocol for the synthesis of the structurally similar compound, mescaline, can be adapted for Lophophine.[4]

- Condensation: A solution of myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde), nitromethane, and a catalyst such as cyclohexylamine or ammonium acetate in a suitable solvent like acetic acid or benzene is heated to form the corresponding β-nitrostyrene derivative.[4]
- Reduction: The intermediate nitrostyrene is then reduced to the primary amine, Lophophine. A common reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous ether solvent.[4]
- Salt Formation: The resulting Lophophine freebase is dissolved in a suitable solvent, such as isopropanol, and neutralized with concentrated hydrochloric acid to precipitate **Lophophine hydrochloride**.[4] The product can then be purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published NMR spectrum for **Lophophine hydrochloride** was not found in the search results, typical chemical shifts for related phenethylamine structures can be predicted. The proton NMR spectrum would be

expected to show signals for the aromatic protons, the methoxy group, the methylenedioxy protons, and the two methylene groups of the ethylamine side chain.

Mass Spectrometry (MS): The mass spectrum of Lophophine would show a molecular ion peak corresponding to the mass of the free base (C₁₀H₁₃NO₃, MW: 195.22 g/mol).[5]

Fragmentation patterns would be characteristic of the phenethylamine structure, with cleavage of the bond between the alpha and beta carbons of the side chain being a prominent feature. A searchable GC-MS spectral database is available from Cayman Chemical which may contain data for Lophophine.[1]

Analytical Methodologies

The quantification and identification of **Lophophine hydrochloride** in various matrices can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of **Lophophine hydrochloride**. A typical method would utilize a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector.

General HPLC Method Parameters:

Parameter	Condition
Column	C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase	Acetonitrile : Buffer (pH adjusted)
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 225 nm)
Injection Volume	20 µL

Method validation according to ICH guidelines should be performed to ensure linearity, precision, accuracy, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Lophophine. The sample would typically be derivatized to improve its chromatographic properties. The mass spectrometer provides definitive identification based on the fragmentation pattern.

General GC-MS Parameters:

Parameter	Condition
Column	HP-5ms or similar
Carrier Gas	Helium
Injection Mode	Split or splitless
Temperature Program	Ramped from an initial to a final temperature
Ionization Mode	Electron Impact (EI)
Detector	Mass Spectrometer (scanning or SIM mode)

Pharmacology

Lophophine is a psychoactive compound with effects similar to mescaline.^[3] Its primary mechanism of action is believed to be through interaction with serotonin receptors, particularly the 5-HT2A subtype.

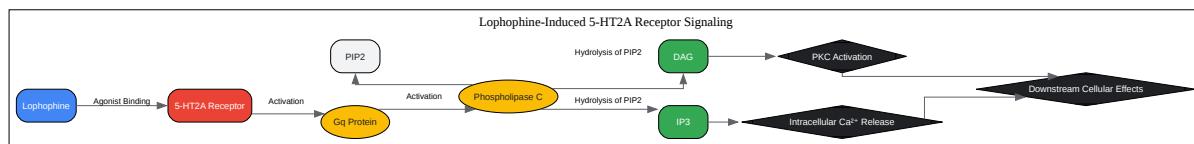
Pharmacodynamics

Lophophine is reported to be active in humans at an oral dose of 150-250 mg.^[3] It produces a peaceful elevation of mood, euphoria, and mild enhancement of visual perception without the nausea often associated with mescaline.^[3] It is estimated to be about twice as potent as mescaline.^[3]

The psychoactive effects of phenethylamines like Lophophine are primarily mediated by their agonist activity at the 5-HT2A receptor. This interaction initiates a cascade of intracellular signaling events.

Signaling Pathway

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by an agonist like Lophophine leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to be responsible for the profound effects on perception and cognition associated with 5-HT2A receptor activation.



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Simplified signaling cascade following 5-HT2A receptor activation.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for **Lophophine hydrochloride** is not readily available in the public domain. However, based on its structural similarity to mescaline, it is likely metabolized by monoamine oxidase and other enzymes involved in the metabolism of phenethylamines.^{[8][9]} Further research is required to fully characterize its pharmacokinetic profile.

Conclusion

Lophophine hydrochloride is a psychoactive phenethylamine with a mechanism of action centered on the 5-HT2A receptor. This guide has provided a summary of its known chemical, analytical, and pharmacological properties. While foundational information is available, there is

a clear need for more detailed research, particularly in the areas of quantitative receptor pharmacology, detailed experimental protocols for synthesis and analysis, and comprehensive pharmacokinetic studies. Such data will be crucial for a complete understanding of its properties and potential applications in neuroscience research and drug development.

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